molecular formula C20H26N2O5S2 B10969427 N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}-4-methoxybenzenesulfonamide

N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}-4-methoxybenzenesulfonamide

Cat. No.: B10969427
M. Wt: 438.6 g/mol
InChI Key: FXYSTKNHIGHUED-UHFFFAOYSA-N
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Description

N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}-4-methoxybenzenesulfonamide is a complex organic compound known for its diverse applications in scientific research. This compound features a sulfonamide group, which is a key functional group in medicinal chemistry, and a piperidine ring, which is often found in pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}-4-methoxybenzenesulfonamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Sulfonylation: The piperidine derivative is then reacted with a sulfonyl chloride to introduce the sulfonyl group. This reaction is usually carried out in the presence of a base such as triethylamine.

    Coupling with Phenyl Derivative: The sulfonylated piperidine is then coupled with a phenyl derivative that has a methoxy group at the para position. This step often involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}-4-methoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential as a drug candidate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}-4-methoxybenzenesulfonamide exerts its effects depends on its interaction with molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity to its targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}-4-methoxybenzenesulfonamide is unique due to the presence of both a methoxy group and a sulfonamide group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C20H26N2O5S2

Molecular Weight

438.6 g/mol

IUPAC Name

N-[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]-4-methoxybenzenesulfonamide

InChI

InChI=1S/C20H26N2O5S2/c1-15-12-16(2)14-22(13-15)29(25,26)20-8-4-17(5-9-20)21-28(23,24)19-10-6-18(27-3)7-11-19/h4-11,15-16,21H,12-14H2,1-3H3

InChI Key

FXYSTKNHIGHUED-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)C

Origin of Product

United States

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